3-[(Trifluoromethyl)sulfanyl]propanoic acid
Description
Properties
IUPAC Name |
3-(trifluoromethylsulfanyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3O2S/c5-4(6,7)10-2-1-3(8)9/h1-2H2,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOVGGQBKEHHKGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSC(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30510440 | |
| Record name | 3-[(Trifluoromethyl)sulfanyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30510440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29271-33-8 | |
| Record name | 3-[(Trifluoromethyl)sulfanyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30510440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Trifluoromethyl)sulfanyl]propanoic acid typically involves the introduction of the trifluoromethyl group into the propanoic acid framework. One common method involves the reaction of 3-mercaptopropanoic acid with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions and typically requires a solvent like acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as distillation or crystallization to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
3-[(Trifluoromethyl)sulfanyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The incorporation of trifluoromethyl groups in drug design has been shown to enhance metabolic stability and bioavailability. Compounds similar to TFMSPA have demonstrated potential in several therapeutic areas:
- Antimicrobial Activity: Organosulfur compounds often exhibit antimicrobial properties. Research indicates that TFMSPA may possess similar activities, although specific studies are still ongoing to elucidate these effects.
- Anticancer Properties: Similar structures have been linked to anticancer activities, including effects against leukemia and lymphoma.
Case Study:
A study highlighted the synthesis of pyrrole derivatives containing trifluoromethyl groups, where TFMSPA was utilized as a building block. The resulting compounds showed promising antipsychotic and anxiolytic properties.
Agrochemical Applications
TFMSPA is being explored for its potential use in agrochemicals, particularly as a pesticide or herbicide. The biological activity attributed to its structure could lead to effective solutions for crop protection.
- Pesticide Development: The compound's unique sulfur-fluorine interactions may enhance its efficacy as a biocide.
- Market Potential: More than 20 new agrochemicals incorporating trifluoromethylpyridine derivatives have been developed, indicating a growing interest in compounds like TFMSPA within the agricultural sector.
Case Study:
Research has demonstrated that trifluoromethyl-containing compounds can significantly improve the performance of existing pesticides, leading to increased market adoption.
Material Science
In material science, TFMSPA is being investigated for its role in developing advanced materials with desirable properties such as thermal stability and chemical resistance.
- Polymer Synthesis: The compound can act as a monomer or additive in polymer formulations, potentially improving their performance characteristics.
- Surface Modifications: Its application in surface chemistry may lead to materials with enhanced hydrophobicity or oleophobicity, making them suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 3-[(Trifluoromethyl)sulfanyl]propanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the lipophilicity of the compound, allowing it to interact with hydrophobic regions of proteins or enzymes. This interaction can modulate the activity of these proteins, leading to various biological effects. The sulfanyl group can also participate in redox reactions, further influencing the compound’s activity .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table compares key structural and physicochemical properties of 3-[(Trifluoromethyl)sulfanyl]propanoic acid with analogous compounds:
Key Observations:
- Electron Effects: The -S-CF₃ group in the target compound exerts stronger electron-withdrawing effects than phenyl-CF₃ (e.g., 3-[4-(Trifluoromethyl)phenyl]propanoic acid), leading to higher acidity. Methoxy-substituted analogs (e.g., 3-[(4-Methoxyphenyl)thio]propanoic acid) exhibit reduced acidity due to electron-donating effects .
- Hydrophobicity : Trifluoromethyl groups enhance lipophilicity, favoring solubility in organic solvents. Compounds with aromatic substituents (e.g., phenyl, pyridinyl) may exhibit lower aqueous solubility due to π-π stacking interactions .
- Crystallinity: Hydrogen bonding (e.g., O–H⋯O in 3-[4-(Trifluoromethyl)phenyl]propanoic acid) stabilizes crystal lattices, whereas bulkier substituents (e.g., carbamoyl-nitro groups) may complicate crystallization .
Biological Activity
3-[(Trifluoromethyl)sulfanyl]propanoic acid, with the molecular formula C₄H₅F₃O₂S, is an organosulfur compound that has garnered attention due to its unique structural features and potential biological activities. This compound integrates a trifluoromethylsulfanyl group, which significantly influences its chemical reactivity and biological properties. While the biological activity of this specific compound is still under investigation, related compounds have shown promising therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The unique structure of this compound contributes to its biological activity. The trifluoromethyl group enhances lipophilicity, which can improve metabolic stability and bioavailability. The presence of sulfur in the molecule also plays a crucial role in its reactivity.
Structural Characteristics
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | C₄H₅F₃O₂S | Contains a trifluoromethylsulfanyl group |
| 2-[(Trifluoromethyl)sulfanyl]propanoic acid | C₄H₅F₃O₂S | Different position of the sulfanyl group |
| 3-(Trifluoromethyl)propanoic acid | C₄H₅F₃O₂ | Lacks sulfur functionality; focuses on fluorine effects |
| Trifluoromethylthioacetic acid | C₄H₅F₃OS | Similar sulfur presence but different functional groups |
Antimicrobial Properties
Research indicates that organosulfur compounds often exhibit antimicrobial properties. Compounds structurally similar to this compound have demonstrated effectiveness against various bacterial and fungal strains. For example, studies have reported minimum inhibitory concentrations (MICs) for certain trifluoromethyl compounds against E. coli and C. albicans, suggesting potential applications in treating infections .
Anti-Cancer Activity
Preliminary studies have explored the anti-cancer potential of trifluoromethyl-substituted compounds. For instance, compounds with similar structures have shown IC50 values better than traditional chemotherapy agents like Doxorubicin against various cancer cell lines, including A549 and HCT116 . Molecular docking studies have indicated promising interactions with critical proteins involved in cancer signaling pathways.
Inflammation and Other Therapeutic Areas
The trifluoromethyl group is known for enhancing the potency of drugs by improving their interaction with biological targets. This characteristic may extend to anti-inflammatory applications, where compounds with similar functional groups have been documented to reduce inflammation markers in vitro .
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various trifluoromethyl-containing compounds, including derivatives of propanoic acid. The results indicated that certain derivatives exhibited significant antibacterial activity against Bacillus mycoides, with MIC values as low as 4.88 µg/mL .
Study 2: Anti-Cancer Activity
In another study focusing on anti-cancer properties, several trifluoromethyl-substituted compounds were tested against human cancer cell lines. Notably, one compound achieved an IC50 value of 22.4 μM against PACA2 cells, outperforming Doxorubicin (IC50 = 52.1 μM) . These findings suggest that the incorporation of trifluoromethyl groups may enhance therapeutic efficacy.
Q & A
Q. What synthetic routes are recommended for preparing 3-[(Trifluoromethyl)sulfanyl]propanoic acid, and how can reaction conditions be optimized for purity?
A practical approach involves nucleophilic substitution of trifluoromethylthiol (SCF₃) groups onto a propanoic acid backbone. For example, coupling 3-mercaptopropanoic acid with trifluoromethyl electrophiles (e.g., trifluoromethyl sulfonium salts) under basic conditions (pH 8–10) can yield the target compound. Purity optimization requires post-synthesis purification via recrystallization (using ethanol/water mixtures) or reverse-phase HPLC (C18 column, acetonitrile/water gradient). Monitor by LC-MS and confirm purity via ¹⁹F NMR to detect residual trifluoromethyl byproducts .
Q. How can the structural identity of this compound be validated?
Combine spectroscopic and crystallographic techniques:
- ¹H/¹³C NMR : Confirm the propanoic acid backbone (δ ~2.5–3.5 ppm for CH₂ groups) and SCF₃ substitution (¹³C signal at ~120–125 ppm for CF₃).
- X-ray crystallography : Resolve hydrogen-bonding motifs (e.g., inversion dimers via O–H⋯O interactions in the crystal lattice, as seen in related trifluoromethylphenyl propanoic acids) .
- FT-IR : Validate carboxylic acid O–H stretch (~2500–3300 cm⁻¹) and C=O (~1700 cm⁻¹).
Q. What solvent systems are optimal for characterizing the compound’s physical properties (e.g., solubility, pKa)?
Use polar aprotic solvents (DMSO, DMF) for solubility studies. For pKa determination, employ potentiometric titration in water-methanol mixtures (e.g., 60:40 v/v) to enhance solubility while minimizing solvent effects. Compare results with computational predictions (e.g., COSMO-RS models) to resolve discrepancies caused by the SCF₃ group’s electron-withdrawing effects .
Advanced Research Questions
Q. How can conflicting data on the compound’s metabolic stability be resolved?
Design a tiered in vitro assay:
Liver microsomes : Incubate with NADPH and measure half-life (t₁/₂) via LC-MS.
CYP450 inhibition assays : Identify metabolic pathways using isoform-specific inhibitors.
Reactive metabolite screening : Use glutathione trapping to detect thiol-reactive intermediates.
Contradictions may arise from interspecies differences (e.g., human vs. rat microsomes) or batch-to-batch variability in enzyme activity. Normalize data using positive controls (e.g., verapamil) .
Q. What experimental strategies mitigate challenges in studying the compound’s hydrogen-bonding interactions in solution?
Use variable-temperature NMR to probe dynamic hydrogen bonding. For example, observe line broadening of the carboxylic proton (δ ~12 ppm) at low temperatures (e.g., 200 K in DMSO-d₆). Compare with X-ray data to correlate solution-state behavior with solid-state dimerization patterns. Computational MD simulations (AMBER force field) can further model solvent effects .
Q. How can researchers design analogs to improve the compound’s bioavailability without compromising its sulfanyl group’s reactivity?
- Bioisosteric replacement : Substitute the carboxylic acid with a tetrazole or acyl sulfonamide to enhance membrane permeability.
- Prodrug strategies : Esterify the carboxylic acid (e.g., ethyl ester) for passive diffusion, with enzymatic hydrolysis in vivo.
Validate via parallel artificial membrane permeability assays (PAMPA) and Caco-2 cell models. Monitor stability in simulated gastric fluid (pH 1.2–3.0) .
Q. What analytical techniques are critical for detecting degradation products under stressed conditions?
Apply forced degradation studies:
- Acid/base hydrolysis (0.1 M HCl/NaOH, 60°C): Monitor via UPLC-PDA-MS for sulfoxide or desulfurization products.
- Oxidative stress (3% H₂O₂): Detect sulfonic acid derivatives using high-resolution MS (Q-TOF).
- Photolysis (ICH Q1B guidelines): Use a xenon lamp to identify photo-oxidation byproducts. Reference spectral libraries (NIST Chemistry WebBook) for fragment identification .
Methodological Challenges & Data Analysis
Q. How should researchers address discrepancies in reported pKa values across solvent systems?
Re-evaluate experimental conditions:
- Ionic strength : Use constant ionic media (e.g., 0.15 M KCl) to minimize activity coefficient variations.
- Temperature control : Ensure measurements at 25±0.1°C.
- Reference standards : Calibrate pH meters with buffers traceable to NIST standards. Cross-validate with DFT calculations (B3LYP/6-311+G(d,p)) to account for solvation effects .
Q. What statistical methods are appropriate for analyzing dose-response data in toxicity studies?
Apply nonlinear regression (e.g., Hill equation) to model IC₅₀ values. Use ANOVA with post-hoc Tukey tests to compare treatment groups. For non-normal distributions, employ non-parametric methods (e.g., Kruskal-Wallis). Validate with bootstrap resampling (10,000 iterations) to estimate confidence intervals .
Q. How can computational tools predict the compound’s interaction with biological targets (e.g., enzymes)?
- Molecular docking (AutoDock Vina): Screen against crystal structures of target proteins (e.g., cyclooxygenase-2).
- MD simulations : Simulate binding dynamics over 100 ns to assess stability of the SCF₃-protein interaction.
- QSAR models : Use descriptors like LogP, polar surface area, and H-bond donors/acceptors to predict activity. Validate with leave-one-out cross-validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
